molecular formula C13H15ClN2O2 B4672947 N-(2-chlorophenyl)-2-oxo-2-(1-piperidinyl)acetamide

N-(2-chlorophenyl)-2-oxo-2-(1-piperidinyl)acetamide

Cat. No. B4672947
M. Wt: 266.72 g/mol
InChI Key: MEXZGUZRBHQADK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-2-oxo-2-(1-piperidinyl)acetamide, also known as CPCA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CPCA is a derivative of acetaminophen and has been studied for its analgesic, antipyretic, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-oxo-2-(1-piperidinyl)acetamide is not fully understood, but it is believed to work through inhibition of the cyclooxygenase (COX) enzyme. COX is an enzyme that is involved in the production of prostaglandins, which are involved in inflammation, pain, and fever. By inhibiting COX, N-(2-chlorophenyl)-2-oxo-2-(1-piperidinyl)acetamide may reduce the production of prostaglandins, leading to its analgesic, anti-inflammatory, and antipyretic effects.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-oxo-2-(1-piperidinyl)acetamide has been shown to have analgesic, anti-inflammatory, and antipyretic effects in animal studies. In addition, N-(2-chlorophenyl)-2-oxo-2-(1-piperidinyl)acetamide has been shown to have low toxicity and is well-tolerated in animal models. However, more research is needed to fully understand the biochemical and physiological effects of N-(2-chlorophenyl)-2-oxo-2-(1-piperidinyl)acetamide.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-chlorophenyl)-2-oxo-2-(1-piperidinyl)acetamide in lab experiments is its potential therapeutic applications. N-(2-chlorophenyl)-2-oxo-2-(1-piperidinyl)acetamide has been shown to have analgesic, anti-inflammatory, and antipyretic properties, making it a potential candidate for drug development. Additionally, N-(2-chlorophenyl)-2-oxo-2-(1-piperidinyl)acetamide has been shown to have low toxicity and is well-tolerated in animal models.
One limitation of using N-(2-chlorophenyl)-2-oxo-2-(1-piperidinyl)acetamide in lab experiments is its limited availability. N-(2-chlorophenyl)-2-oxo-2-(1-piperidinyl)acetamide is not commercially available and must be synthesized in the lab, which can be time-consuming and expensive. Additionally, more research is needed to fully understand the safety and efficacy of N-(2-chlorophenyl)-2-oxo-2-(1-piperidinyl)acetamide in humans.

Future Directions

There are several future directions for N-(2-chlorophenyl)-2-oxo-2-(1-piperidinyl)acetamide research. One area of interest is its potential use in pain management. N-(2-chlorophenyl)-2-oxo-2-(1-piperidinyl)acetamide has been shown to have analgesic properties in animal studies, and more research is needed to determine its efficacy in humans. Another area of interest is its potential use in treating inflammation. N-(2-chlorophenyl)-2-oxo-2-(1-piperidinyl)acetamide has been shown to have anti-inflammatory properties in animal studies, and more research is needed to determine its safety and efficacy in humans. Additionally, more research is needed to fully understand the mechanism of action of N-(2-chlorophenyl)-2-oxo-2-(1-piperidinyl)acetamide and its potential therapeutic applications.

Scientific Research Applications

N-(2-chlorophenyl)-2-oxo-2-(1-piperidinyl)acetamide has been studied for its potential therapeutic applications in various areas of medicine. It has been shown to have analgesic properties, making it a potential candidate for pain management. N-(2-chlorophenyl)-2-oxo-2-(1-piperidinyl)acetamide has also been studied for its anti-inflammatory properties, which could make it useful in treating conditions such as arthritis. Additionally, N-(2-chlorophenyl)-2-oxo-2-(1-piperidinyl)acetamide has been studied for its potential use in treating fever, as it has been shown to have antipyretic properties.

properties

IUPAC Name

N-(2-chlorophenyl)-2-oxo-2-piperidin-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c14-10-6-2-3-7-11(10)15-12(17)13(18)16-8-4-1-5-9-16/h2-3,6-7H,1,4-5,8-9H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXZGUZRBHQADK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-2-oxo-2-piperidin-1-ylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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